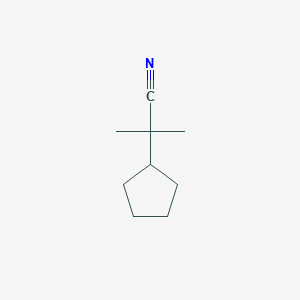

2-Cyclopentyl-2-methylpropanenitrile

説明

特性

分子式 |

C9H15N |

|---|---|

分子量 |

137.22 g/mol |

IUPAC名 |

2-cyclopentyl-2-methylpropanenitrile |

InChI |

InChI=1S/C9H15N/c1-9(2,7-10)8-5-3-4-6-8/h8H,3-6H2,1-2H3 |

InChIキー |

NSSDWHFRYRAQHY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C#N)C1CCCC1 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 2-Cyclopentyl-2-methylpropanenitrile:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C9H15N | Nitrile, cyclopentyl, methyl | Branched aliphatic nitrile with bulky groups |

| Acetone cyanohydrin | C4H7NO | Nitrile, hydroxyl, methyl | α-hydroxynitrile; tautomerizes to cyanide |

| 2-(Cyclopentylamino)-2-phenylacetonitrile | C13H16N2 | Nitrile, cyclopentylamino, phenyl | Aryl-substituted nitrile with amino group |

| [Chloro(phenyl)methylidene]propanedinitrile | C10H5ClN2 | Two nitriles, chloro, phenyl | Aromatic dinitrile with chloro substituent |

Key Observations :

- This compound differs from acetone cyanohydrin by replacing the hydroxyl group with a cyclopentyl moiety, likely increasing hydrophobicity and steric hindrance .

- The dinitrile in [Chloro(phenyl)methylidene]propanedinitrile exhibits higher reactivity due to dual nitrile groups and electron-withdrawing chloro substituents .

Physicochemical Properties

Notes:

- Acetone cyanohydrin’s instability and toxicity (HCN release) contrast with the inferred stability of this compound, where bulky substituents may hinder decomposition .

- The cyclopentyl group in the target compound likely enhances lipophilicity, impacting bioavailability and environmental persistence .

準備方法

Radical Halogenation and Cyanation Route

One of the established synthetic routes to compounds structurally related to 2-Cyclopentyl-2-methylpropanenitrile involves the radical halogenation of 2-methylpropanenitrile derivatives followed by substitution with cyanide sources. For example, 2-iodo-2-methylpropionitrile can be synthesized via the reaction of iodine with 2-methylpropionitrile in the presence of radical initiators such as azobisisobutyronitrile (AIBN). This reaction is typically conducted in inert solvents like toluene under argon atmosphere at elevated temperatures (~100°C) and in the absence of light to prevent side reactions.

After halogenation, nucleophilic substitution with cyanide ions can introduce the nitrile group, yielding the target nitrile compound. This method is scalable and used industrially with purification steps like distillation or crystallization to achieve high purity.

Strecker Reaction and Catalytic Variants

The Strecker synthesis, a classical method for α-aminonitriles, can be adapted for the preparation of nitriles such as this compound. This involves the reaction of aldehydes or ketones with amines and trimethylsilyl cyanide (TMSCN) in the presence of catalysts like Nafion®-H resin. The catalyst is prepared by ion-exchange of Nafion®-K with nitric acid, followed by drying and grinding to a fine powder.

The typical reaction conditions include mixing the ketone (or aldehyde), amine, TMSCN, and catalyst in dichloromethane under sealed conditions with stirring at controlled temperatures. The reaction progress is monitored by NMR spectroscopy. Upon completion, the product is isolated by filtration and solvent removal, followed by purification through trituration with hexane. This method offers an efficient and green synthesis route with good yields and selectivity.

Metal-Mediated Radical α-Heteroarylation and Cyanation

Recent advances report copper-mediated radical α-heteroarylation of nitriles using azobis(alkylcarbonitriles) as radical initiators. These copper complexes act as heterogeneous catalysts to stabilize radical intermediates and facilitate selective cyanation reactions, yielding α,α-dialkyl-α-aryl nitriles.

Though this method is more specialized, it demonstrates the potential for direct cyanation of alkyl substrates bearing cyclopentyl groups, offering a pathway to this compound derivatives under mild and selective conditions.

While not directly synthesizing this compound, methods involving Friedel-Crafts acylation of cyclopentanecarboxylic acid derivatives provide insights into cyclopentyl functional group introduction. For example, cyclopentanecarboxylic acid can be directly acylated with thiophene in polyphosphoric acid as a water scavenger, avoiding heavy metal catalysts like stannic chloride.

Such methodologies can be adapted for preparing cyclopentyl-containing intermediates, which can then be converted to nitrile functionalities through halogenation and amination sequences.

- Data Table: Summary of Preparation Methods

The radical halogenation approach is widely used industrially for related nitriles, leveraging radical initiators like AIBN for controlled halogenation, followed by nucleophilic cyanide substitution.

The Strecker reaction using Nafion®-H as a solid acid catalyst provides an environmentally friendly and efficient synthesis, with easy catalyst recovery and reuse.

Copper-mediated radical cyanation offers a novel, selective route but requires specialized catalysts and conditions, making it more suitable for research-scale synthesis.

Friedel-Crafts acylation methods highlight the importance of avoiding heavy metal catalysts, favoring polyphosphoric acid as a green alternative for introducing cyclopentyl moieties before nitrile functionalization.

The preparation of this compound can be achieved through various methods, each with distinct advantages and challenges. Radical halogenation followed by cyanation remains a robust industrial method, while the Strecker reaction catalyzed by Nafion®-H provides a greener laboratory-scale alternative. Emerging copper-mediated radical cyanation methods offer promising selectivity and mild conditions. Understanding these diverse synthetic routes enables chemists to select the optimal method based on scale, environmental considerations, and desired purity.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopentyl-2-methylpropanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of cyclopentyl precursors with nitrile-containing reagents. For example, a tert-alkylation approach using cyclopentyl halides (e.g., cyclopentyl chloride) and methylpropanenitrile derivatives in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C can yield the target compound . Optimization includes:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Solvent control : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates.

- Temperature modulation : Gradual warming to room temperature post-reaction minimizes side products.

Yield improvements (>80%) are achievable via iterative purification (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ ~1.2–1.6 ppm for cyclopentyl protons; δ ~1.8–2.1 ppm for methyl groups) and 13C NMR (δ ~120–125 ppm for nitrile carbon) confirm regiochemistry .

- Infrared Spectroscopy (IR) : A sharp absorption band at ~2240 cm⁻¹ verifies the nitrile (-C≡N) group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies the molecular ion peak ([M+H]+ at m/z 164.14) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess reaction pathways.

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in literature regarding the biological activity of this compound derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Systematic approaches include:

- Comparative SAR Studies : Synthesize derivatives with controlled substituents (e.g., replacing cyclopentyl with cyclohexyl) and test in standardized enzyme inhibition assays (e.g., cytochrome P450) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) using tools like RevMan to identify outliers or confounding variables .

- Orthogonal Assays : Validate activity using both in vitro (e.g., fluorometric assays) and in silico (e.g., pharmacophore modeling) methods .

Q. What strategies enable the study of enzyme inhibition mechanisms involving this compound derivatives?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations. For example, monitor NADPH depletion in oxidoreductase assays .

- X-Ray Crystallography : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at Ångström resolution .

- Site-Directed Mutagenesis : Modify active-site residues (e.g., His94 in serine proteases) to test hydrogen-bonding or steric effects .

Q. How can this compound be functionalized for applications in drug discovery, and what analytical workflows validate these modifications?

- Methodological Answer :

- Boronate Derivatives : Introduce a boronate group at the phenyl ring (e.g., 2-(4-Boronophenyl)-2-methylpropanenitrile) via Suzuki-Miyaura cross-coupling for PET tracer development .

- Reductive Amination : React the nitrile with primary amines (e.g., benzylamine) under H2/Pd-C to form secondary amines, monitored by TLC .

- Validation Workflow :

- LC-MS/MS : Track reaction progress and quantify intermediates.

- 2D-NMR (COSY, HSQC) : Assign stereochemistry in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。